molecular formula C12H16N2 B8338178 2-(2-Ethyl-benzyl)-4,5-dihydro-1H-imidazole

2-(2-Ethyl-benzyl)-4,5-dihydro-1H-imidazole

Cat. No. B8338178
M. Wt: 188.27 g/mol
InChI Key: ZPAONYGAYBCOPC-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

2-(2-Ethyl-benzyl)-4,5-dihydro-1H-imidazole was prepared from (2-ethylphenyl)-acetonitrile and ethylene diamine in analogy to Example 19 b): light yellow powder; MS (ISP): 189.4 ((M+H)+.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]#[N:11])[CH3:2].[CH2:12](N)[CH2:13][NH2:14]>>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]1[NH:11][CH2:12][CH2:13][N:14]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(CC=2NCCN2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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